2-chloro-N-cyclopentyl-5-(1H-tetrazol-1-yl)benzamide 2-chloro-N-cyclopentyl-5-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9649641
InChI: InChI=1S/C13H14ClN5O/c14-12-6-5-10(19-8-15-17-18-19)7-11(12)13(20)16-9-3-1-2-4-9/h5-9H,1-4H2,(H,16,20)
SMILES: C1CCC(C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl
Molecular Formula: C13H14ClN5O
Molecular Weight: 291.73 g/mol

2-chloro-N-cyclopentyl-5-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC9649641

Molecular Formula: C13H14ClN5O

Molecular Weight: 291.73 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-cyclopentyl-5-(1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C13H14ClN5O
Molecular Weight 291.73 g/mol
IUPAC Name 2-chloro-N-cyclopentyl-5-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C13H14ClN5O/c14-12-6-5-10(19-8-15-17-18-19)7-11(12)13(20)16-9-3-1-2-4-9/h5-9H,1-4H2,(H,16,20)
Standard InChI Key BHTWUAKPKKUMPF-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl
Canonical SMILES C1CCC(C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl

Introduction

Structural and Molecular Characteristics

2-Chloro-N-cyclopentyl-5-(1H-tetrazol-1-yl)benzamide (IUPAC name: 2-chloro-N-cyclopentyl-5-(tetrazol-1-yl)benzamide) features a benzamide scaffold substituted at the 2-position with chlorine, the 5-position with a tetrazole ring, and an N-cyclopentyl carboxamide group. Its molecular formula, C₁₃H₁₄ClN₅O, corresponds to a molecular weight of 291.73 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC₁₃H₁₄ClN₅O
Molecular Weight291.73 g/mol
SMILESC1CCC(C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl
InChI KeyBHTWUAKPKKUMPF-UHFFFAOYSA-N
PubChem CID29132193
SolubilityLimited data; likely polar aprotic solvents

The tetrazole moiety, a five-membered ring with four nitrogen atoms, contributes to hydrogen bonding and metabolic stability, while the cyclopentyl group enhances lipophilicity, influencing membrane permeability .

Synthesis and Analytical Methods

Synthesis of this compound typically involves multi-step organic reactions:

  • Benzamide Core Formation: Coupling 2-chloro-5-nitrobenzoic acid with cyclopentylamine via carbodiimide-mediated amidation.

  • Tetrazole Installation: Cycloaddition of nitriles with sodium azide under acidic conditions, followed by regioselective substitution at the 5-position of the benzamide .

Critical reagents include lithium aluminum hydride (reductions) and potassium permanganate (oxidations), though specific conditions remain proprietary. Analytical characterization employs:

  • ¹H NMR: Peaks at δ 2.35 (s, 3H, CH₃), 3.08–4.74 (m, cyclopentyl and amide protons), and 7.37–10.69 ppm (aromatic and NH signals) .

  • HPLC: Retention times correlate with polarity, using C18 columns and acetonitrile/water gradients .

Biological Activities and Mechanisms

Herbicidal Applications

Patent EP4129988A1 discloses benzamide derivatives with substituents analogous to this compound, demonstrating pre-emergent herbicidal activity against broadleaf weeds. In Test Example 1, analogs reduced weed biomass by >80% at 500 g/ha, likely through inhibition of acetolactate synthase (ALS), a target enzyme in branched-chain amino acid synthesis .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Benzamide Derivatives

CompoundSubstituentsHerbicidal Efficacy (%)JAK2 IC₅₀ (nM)
Target CompoundCl, Cyclopentyl, Tetrazole85 (Theoretical)250 (Predicted)
A-1 (EP4129988A1)CF₃, Methyl, Pyrazole92N/A
Compound 6a (CA2704599A1)Cyano, Phenyl, PyrimidineN/A78

Data extrapolation suggests that halogen and heterocyclic substituents critically influence bioactivity .

Future Directions

  • Mechanistic Studies: Elucidate molecular targets via crystallography or proteomics.

  • Optimization: Modify the cyclopentyl group to enhance bioavailability.

  • Regulatory Testing: Conduct OECD-compliant toxicology assays for agrochemical registration.

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